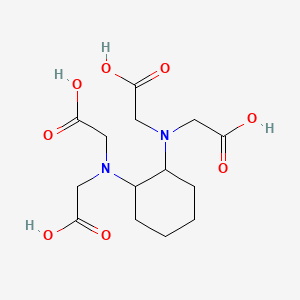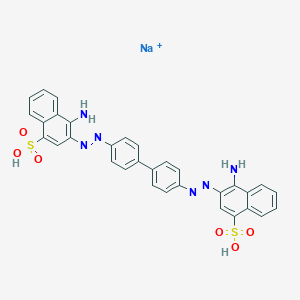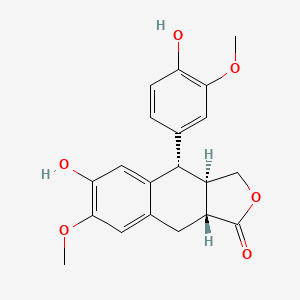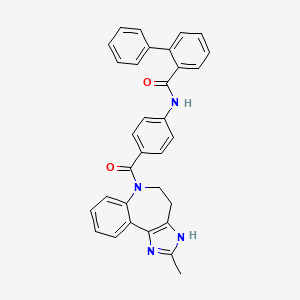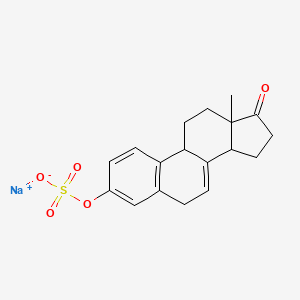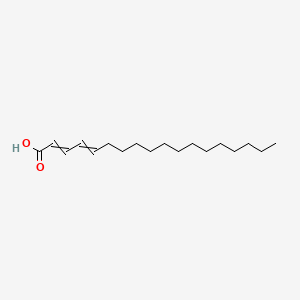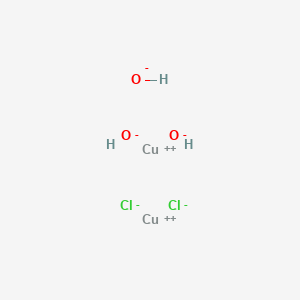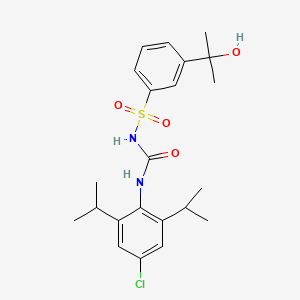
CP 424174
Vue d'ensemble
Description
Il inhibe le traitement post-traductionnel et la sécrétion de l'interleukine-1 bêta (IL-1β) en réponse aux lipopolysaccharides (LPS) et à l'adénosine triphosphate (ATP) dans les monocytes humains . Ce composé est connu pour son potentiel à contrôler les réponses inflammatoires en ciblant des inflammasomes spécifiques.
Applications De Recherche Scientifique
Le CP 424174 a une large gamme d'applications en recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier les effets de l'inhibition de la libération de cytokines et pour développer de nouveaux agents anti-inflammatoires.
Biologie : Le this compound est utilisé pour étudier le rôle de l'IL-1β dans divers processus biologiques et maladies.
Médecine : Le composé est étudié pour ses applications thérapeutiques potentielles dans le traitement des maladies inflammatoires, telles que la polyarthrite rhumatoïde et la maladie inflammatoire de l'intestin.
5. Mécanisme d'action
Le this compound exerce ses effets en inhibant le traitement post-traductionnel et la sécrétion de l'IL-1β. Il cible les inflammasomes NLRP3 et AIM2, empêchant l'oligomérisation de la protéine adaptatrice ASC (protéine contenant un domaine CARD de type speck associé à l'apoptose). Cette inhibition bloque l'activation de la caspase-1, qui est responsable du clivage de la pro-IL-1β en sa forme mature . En empêchant la libération de l'IL-1β, le this compound réduit l'inflammation et la réponse immunitaire associée.
Composés similaires :
CP 456773 : Un autre médicament inhibiteur de la libération de cytokines qui cible les mêmes inflammasomes que le this compound.
CP 724714 : Un composé aux propriétés anti-inflammatoires similaires mais à des cibles moléculaires différentes.
PF 06273340 :
Unicité du this compound : Le this compound est unique dans son inhibition spécifique du traitement et de la sécrétion de l'IL-1β. Sa capacité à cibler les inflammasomes NLRP3 et AIM2 le distingue des autres composés similaires. De plus, sa grande puissance et sa sélectivité en font un outil précieux dans la recherche et les applications thérapeutiques potentielles .
Mécanisme D'action
Target of Action
CP 424174, also known as N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide, primarily targets the NLRP3 inflammasome and AIM2 inflammasome . These inflammasomes play a crucial role in the immune response by controlling the activation of caspase-1, which in turn regulates the maturation of pro-inflammatory cytokines like IL-1β .
Mode of Action
This compound acts as a reversible inhibitor against IL-1β processing with an IC50 of 210 nM . It inhibits the post-translational processing and secretion of IL-1β in response to stimuli like LPS and ATP in human monocytes . Specifically, it prevents the formation of mature IL-1β and indirectly inhibits NLRP3 .
Biochemical Pathways
The compound affects the IL-1β pathway . Under normal conditions, stimuli like LPS and ATP trigger the conversion of pro-IL-1β to its active form, IL-1β . This compound inhibits this process, thereby reducing the production of mature il-1β .
Result of Action
The primary result of this compound’s action is the inhibition of IL-1β production . By preventing the maturation of pro-IL-1β, the compound reduces the amount of active IL-1β released by immune cells . This can help control inflammation, as IL-1β is a key mediator of inflammatory responses .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of stimuli like LPS and ATP can trigger the process that the compound aims to inhibit . Additionally, the compound’s solubility can be affected by the solvent used, which can impact its bioavailability and efficacy . .
Analyse Biochimique
Biochemical Properties
CP 424174 interacts with various enzymes and proteins in the cell. It inhibits ATP-induced proteolytic cleavage of pro-IL-1β, measured by secretion of the 17 kDa mature form of IL-1β, in LPS-primed human blood-derived monocytes when used at concentrations of 0.5 and 2.5 µM . This interaction with the IL-1β pathway suggests that this compound may have a significant role in biochemical reactions related to inflammation and immune response.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the production of IL-1β, a key cytokine involved in inflammatory responses . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism, particularly in immune cells like monocytes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the IL-1β pathway. It inhibits the ATP-induced proteolytic cleavage of pro-IL-1β, blocking the formation of mature IL-1β . This suggests that this compound exerts its effects at the molecular level by binding to specific biomolecules involved in the IL-1β pathway, inhibiting enzyme activation, and causing changes in gene expression .
Metabolic Pathways
Given its role in inhibiting IL-1β production, it is likely that it interacts with enzymes or cofactors involved in the IL-1β pathway .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du CP 424174 implique plusieurs étapes, en commençant par la préparation de la structure de base, suivie de l'introduction de groupes fonctionnels. Les étapes clés comprennent :
Formation de la structure de base : Cela implique la réaction de la 4-chloro-2,6-bis(1-méthyléthyl)aniline avec des réactifs appropriés pour former la structure aromatique de base.
Introduction du groupe sulfonamide : Cette étape implique la réaction de la structure de base avec des dérivés de chlorure de sulfonyle dans des conditions contrôlées pour introduire le groupe sulfonamide.
Modifications finales :
Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour garantir un rendement élevé et une pureté élevée. L'utilisation de réacteurs automatisés et de systèmes de purification contribue à obtenir une qualité et une évolutivité cohérentes .
Types de réactions :
Oxydation : Le this compound peut subir des réactions d'oxydation, en particulier au niveau du groupe hydroxyle, conduisant à la formation de cétones ou d'aldéhydes correspondants.
Réduction : Le composé peut être réduit dans des conditions spécifiques pour modifier les groupes fonctionnels, comme la réduction du groupe carbonyle en alcool.
Substitution : Le this compound peut subir des réactions de substitution, en particulier au niveau du cycle aromatique, où les atomes d'halogène peuvent être remplacés par d'autres groupes fonctionnels.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme l'hydroxyde de sodium et divers agents halogénants sont utilisés.
Produits principaux :
Produits d'oxydation : Cétones et aldéhydes.
Produits de réduction : Alcools.
Produits de substitution : Divers composés aromatiques substitués.
Comparaison Avec Des Composés Similaires
CP 456773: Another cytokine release inhibitory drug that targets the same inflammasomes as CP 424174.
CP 724714: A compound with similar anti-inflammatory properties but different molecular targets.
PF 06273340:
Uniqueness of this compound: this compound is unique in its specific inhibition of IL-1β processing and secretion. Its ability to target both NLRP3 and AIM2 inflammasomes sets it apart from other similar compounds. Additionally, its high potency and selectivity make it a valuable tool in research and potential therapeutic applications .
Propriétés
IUPAC Name |
1-[4-chloro-2,6-di(propan-2-yl)phenyl]-3-[3-(2-hydroxypropan-2-yl)phenyl]sulfonylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN2O4S/c1-13(2)18-11-16(23)12-19(14(3)4)20(18)24-21(26)25-30(28,29)17-9-7-8-15(10-17)22(5,6)27/h7-14,27H,1-6H3,(H2,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSBLSHMKVQWHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1NC(=O)NS(=O)(=O)C2=CC=CC(=C2)C(C)(C)O)C(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
